molecular formula C10H12N2O B1614631 2-amino-1-(1H-indol-3-yl)ethanol CAS No. 46168-27-8

2-amino-1-(1H-indol-3-yl)ethanol

Cat. No. B1614631
CAS RN: 46168-27-8
M. Wt: 176.21 g/mol
InChI Key: UMDWJYHTZUWTET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-amino-1-(1H-indol-3-yl)ethanol” is an organic compound that belongs to the class of compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position . It has a molecular formula of C10H12N2O .


Synthesis Analysis

A general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione was performed . They are currently used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .


Molecular Structure Analysis

The molecular formula of “2-amino-1-(1H-indol-3-yl)ethanol” is C10H12N2O . Its average mass is 176.215 Da and its monoisotopic mass is 176.094955 Da .


Chemical Reactions Analysis

Indole derivatives, including “2-amino-1-(1H-indol-3-yl)ethanol”, have been found to undergo various chemical reactions. For instance, tryptamine, a related indole derivative, is the decarboxylation product of the amino acid tryptophan .

Scientific Research Applications

  • Crystal Structure and Hydrogen Bonding : The compound (2S*)-2-amino-3-(1H-indol-3-yl)propionic acid, closely related to 2-amino-1-(1H-indol-3-yl)ethanol, forms a three-dimensional network in its crystal structure through hydrogen bonds, which is crucial for understanding its molecular interactions (Di, 2010).

  • Complex Formation with Heavy Metals : Research shows that tryptophan, which contains the indole group similar to 2-amino-1-(1H-indol-3-yl)ethanol, can form complexes with methylmercury, demonstrating potential applications in studying heavy metal interactions with biomolecules (Corbeil & Beauchamp, 1988).

  • Pharmaceutical Synthesis : The compound has been utilized in the synthesis of pharmaceutically interesting derivatives such as 3,3-bis(indol-3-yl)indolin-2-ones and 2,2-bis(indol-3-yl)acenaphthylen-1(2H)-one, using environmentally friendly methods (Brahmachari & Banerjee, 2014).

  • Antibacterial and Antifungal Properties : Some 1H-indole derivatives synthesized from reactions involving compounds similar to 2-amino-1-(1H-indol-3-yl)ethanol have shown significant antibacterial and antifungal activities (Anonymous, 2020).

  • Thermodynamic Studies : The thermodynamic properties of 2-(1H-indol-3-yl)ethanol have been studied, providing insights into its stability and reactivity (Carvalho et al., 2019).

  • Multicomponent Synthesis of Pyrimidines : The compound has been used in the synthesis of multifunctional pyrimidines, which are important in pharmaceutical research (Gupta et al., 2014).

  • Potential Role in Ethanol Toxicity : Tryptophan analogues, similar to 2-amino-1-(1H-indol-3-yl)ethanol, have been shown to form adducts with aldehydes and alcohols, suggesting a possible role in ethanol toxicity (Austin & Fraenkel-conrat, 1992).

  • Synthesis of Indole Derivatives with Antibacterial Activity : Novel 1H-indole derivatives have been synthesized, displaying antibacterial activity, indicating potential pharmaceutical applications (Singh & Vedi, 2014).

  • Stereochemistry in Biochemical Reactions : The stereochemistry of the rearrangement of 2-aminoethanol, a molecule structurally similar to 2-amino-1-(1H-indol-3-yl)ethanol, has been studied, providing insights into its biochemical behavior (Gani et al., 1983).

Safety And Hazards

While specific safety and hazard information for “2-amino-1-(1H-indol-3-yl)ethanol” is not available, similar compounds such as “2-Amino-1-(1H-indol-3-yl)ethanone hydrochloride” have been classified as Eye Irritant 2 and Skin Irritant 2 .

Future Directions

Indole derivatives, including “2-amino-1-(1H-indol-3-yl)ethanol”, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on synthesizing various scaffolds of indole for screening different pharmacological activities .

properties

IUPAC Name

2-amino-1-(1H-indol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-5-10(13)8-6-12-9-4-2-1-3-7(8)9/h1-4,6,10,12-13H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDWJYHTZUWTET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60275636
Record name 2-amino-1-(1H-indol-3-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60275636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-1-(1H-indol-3-yl)ethanol

CAS RN

46168-27-8
Record name 2-amino-1-(1H-indol-3-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60275636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-1-(1H-indol-3-yl)ethanol
Reactant of Route 2
2-amino-1-(1H-indol-3-yl)ethanol
Reactant of Route 3
Reactant of Route 3
2-amino-1-(1H-indol-3-yl)ethanol
Reactant of Route 4
2-amino-1-(1H-indol-3-yl)ethanol
Reactant of Route 5
2-amino-1-(1H-indol-3-yl)ethanol
Reactant of Route 6
2-amino-1-(1H-indol-3-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.